molecular formula C22H24N4O5S2 B2941681 (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-56-4

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2941681
CAS RN: 850910-56-4
M. Wt: 488.58
InChI Key: JMMQWACNUOTGOV-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H24N4O5S2 and its molecular weight is 488.58. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Examination

Azepine derivatives have been synthesized for pharmacological examination, extending to the synthesis of analogous oxepino-, azepino-, and cyclohepta-carbazoles. These compounds are prepared through routes involving condensation, heating with specific reagents like triphenylphosphine, and undergoing cyclisation to form complex structures. Such synthetic pathways highlight the versatility of azepine derivatives in drug synthesis and their potential pharmacological applications (Ames, Hansen, & Griffiths, 1974).

Thiazolides as Anti-Infective Agents

Thiazolides, including compounds with a thiazole ring such as nitazoxanide, have emerged as a novel class of anti-infectious agents effective against a broad spectrum of intestinal pathogens, viruses, and bacteria. Their capability to induce cell death in colon carcinoma cell lines suggests a dual role in antimicrobial activity and potential cancer therapeutics. This indicates that modifications in the thiazole ring, such as those in the chemical structure of the compound , could be critical for its biological activity and application in treating infections and possibly cancer (Brockmann et al., 2014).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-2-25-19-12-9-17(26(28)29)15-20(19)32-22(25)23-21(27)16-7-10-18(11-8-16)33(30,31)24-13-5-3-4-6-14-24/h7-12,15H,2-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMQWACNUOTGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

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